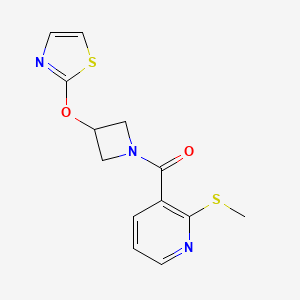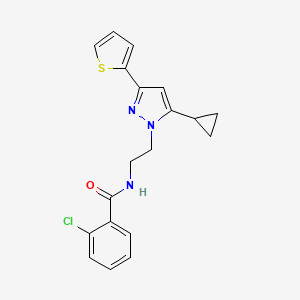
2-chloro-N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Thiophene and Pyrazole Derivatives in Heterocyclic Synthesis
- Heterocyclic Synthesis : Thiophene and pyrazole derivatives have been synthesized for their potential application in medicinal chemistry and materials science. For example, thiophenylhydrazonoacetates have been employed in the synthesis of a wide range of heterocycles, including pyrazole, isoxazole, and pyrazolopyrimidine derivatives, indicating the versatility of these compounds in chemical synthesis (Mohareb et al., 2004).
Anticancer Applications
- Cell Cycle Inhibitors : Pyrazole derivatives have been designed as inhibitors of cell cycle kinases, with studies showing that these compounds can induce apoptosis and affect the cell cycle in cancer cells. This demonstrates the potential of such compounds in the development of new anticancer drugs (Nițulescu et al., 2015).
Antimicrobial and Antiviral Research
- Antimicrobial and Antiviral Properties : Some benzothiazole and thiazole derivatives have shown potent antimicrobial and antiviral activities, suggesting their potential use in treating infectious diseases. The synthesis and characterization of these compounds have led to the identification of candidates with significant activity against pathogens (Idrees et al., 2020).
Drug Design and Molecular Interaction Studies
- Molecular Interaction Studies : Studies on antipyrine derivatives, including those with substitutions similar to 2-chloro-N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide, have provided insights into molecular interactions such as hydrogen bonding and π-interactions. These studies are critical for understanding drug-receptor interactions and designing more effective therapeutic agents (Saeed et al., 2020).
Propiedades
IUPAC Name |
2-chloro-N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c20-15-5-2-1-4-14(15)19(24)21-9-10-23-17(13-7-8-13)12-16(22-23)18-6-3-11-25-18/h1-6,11-13H,7-10H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVZSAJCMPFBRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC=C3Cl)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(E)-2-furylmethylidene]amine](/img/structure/B2414061.png)
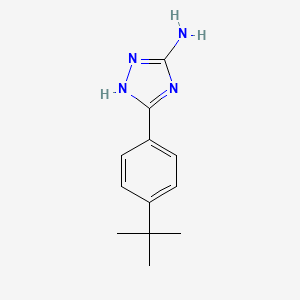



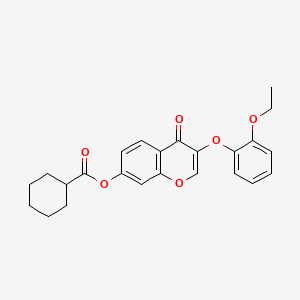
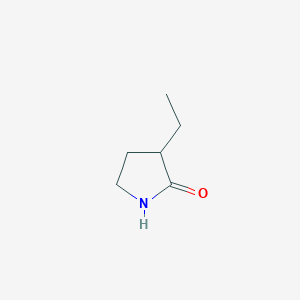
![2-(2-fluorophenoxy)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2414071.png)
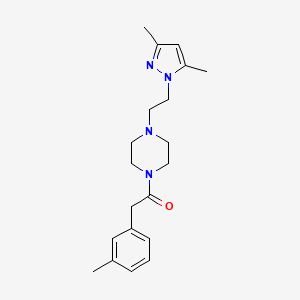

![1-(2-(5-Chloro-2-hydroxyphenyl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2414075.png)
![2,6-bis[(1E)-(hydroxyimino)methyl]-4-methylphenol](/img/structure/B2414077.png)
![5-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2414078.png)
